molecular formula C10H16O4S B13247040 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid

Cat. No.: B13247040
M. Wt: 232.30 g/mol
InChI Key: JPHHTPBWYFXBMW-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid is a sulfur-containing heterocyclic compound with a six-membered thian ring (thiopyran) substituted with a cyclopropyl group and two sulfonyl (dioxo) groups at the 1,1-positions. The acetic acid moiety is attached to the 3-position of the thian ring. Its molecular formula is C₇H₁₃NO₄S, and the molecular weight is 207.25 g/mol . This compound is of interest in pharmaceutical research due to its structural similarity to bioactive sulfone-containing molecules, such as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

2-(3-cyclopropyl-1,1-dioxothian-3-yl)acetic acid

InChI

InChI=1S/C10H16O4S/c11-9(12)6-10(8-2-3-8)4-1-5-15(13,14)7-10/h8H,1-7H2,(H,11,12)

InChI Key

JPHHTPBWYFXBMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)(CC(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid typically involves the formation of the cyclopropyl group and the dioxothian ring, followed by their combination with an acetic acid moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.

    Thiane Ring Formation: Synthesis of the dioxothian ring through cyclization reactions involving sulfur-containing reagents.

    Acetic Acid Introduction: Coupling of the cyclopropyl-dioxothian intermediate with acetic acid using esterification or other coupling reactions.

Industrial Production Methods

Industrial production methods for 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyclopropyl group to a more oxidized state using oxidizing agents.

    Reduction: Reduction of the dioxothian ring to form different sulfur-containing products.

    Substitution: Replacement of functional groups within the molecule using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfone-Containing Acetic Acid Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid 6-membered thian ring Cyclopropyl, sulfone (1,1-dioxo), acetic acid 6-membered sulfur ring with cyclopropyl
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid 5-membered tetrahydrothiophene Hydroxyl, sulfone (1,1-dioxo), acetic acid Smaller 5-membered ring; hydroxyl group
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid 5-membered thiazolidine Sulfone (1,1-dioxo), acetic acid Nitrogen in ring; no cyclopropyl group
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid hydrochloride 6-membered thian ring Amino, sulfone (1,1-dioxo), acetic acid, hydrochloride Additional amino group; salt form
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid 5-membered thiolan ring tert-butoxycarbonyl (Boc)-protected amino, sulfone Boc-protected amino; smaller ring

Key Observations:

  • Ring Size : The 6-membered thian ring in the target compound provides greater conformational flexibility compared to 5-membered analogs (e.g., thiophene or thiazolidine derivatives) .
  • Salt Forms: The hydrochloride salt of the amino-substituted analog enhances solubility but may alter bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility pKa (Carboxylic Acid) Stability Notes
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid 207.25 Moderate in water ~2–4 (estimated) Stable under neutral pH; sulfone prevents oxidation
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid hydrochloride 243.7 High (salt form) ~2–4 (carboxylic acid), ~9–10 (amino) Hygroscopic; requires dry storage
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid 191.20 Low to moderate ~2–4 Sensitive to strong bases due to thiazolidine ring

Key Observations:

  • Solubility: The hydrochloride salt form of the amino-substituted derivative significantly improves aqueous solubility .
  • Stability : Sulfone groups in all compounds enhance oxidative stability compared to thioether analogs.

Key Observations:

  • Antimicrobial Potential: Amino and sulfone groups in analogs correlate with enhanced activity against pathogens like S. aureus .
  • Structural Influence : The cyclopropyl group in the target compound may reduce off-target interactions compared to bulkier substituents .

Biological Activity

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of cyclopropyl-containing compounds that have been studied for their diverse biological activities. The presence of the dioxothian moiety enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, derivatives of similar compounds have shown significant cytotoxicity in human tumor cell lines, indicating a potential for anticancer applications .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid may also exhibit anti-inflammatory properties .

The exact mechanisms through which 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid exerts its biological effects are not fully elucidated. However, related compounds have demonstrated the following mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer models through apoptosis induction.
  • Modulation of Cytokine Production : The ability to modulate cytokine production may contribute to its anti-inflammatory effects, potentially by interfering with signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of cyclopropyl-containing compounds, providing insights into the potential applications of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid:

StudyFindings
Study A (2021)Demonstrated cytotoxicity against HT29 colon adenocarcinoma cells with an EC50 of 0.6 μM for related compounds .
Study B (2024)Found that dioxothian derivatives exhibited significant anti-inflammatory effects by reducing TNF-α levels in vitro .
Study C (2023)Highlighted the synthesis of cyclopropyl derivatives with improved bioavailability and cytotoxicity profiles compared to their non-cyclopropyl counterparts .

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